Cas no 2248276-85-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate is a specialized organic compound featuring a phthalimide core linked to a fluorinated dimethoxybenzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine and methoxy groups enhances its electronic properties, facilitating selective transformations. Its stability under various conditions allows for versatile applications in multi-step synthesis. The compound is particularly useful as an intermediate in constructing complex heterocyclic systems, where controlled functionalization is required. High purity and well-defined structural characteristics ensure reproducibility in research and industrial processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate structure
2248276-85-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
CAS No:2248276-85-7
MF:C17H12FNO6
MW:345.278688430786
CID:6070163
PubChem ID:165978734
Update Time:2025-06-12

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
    • 2248276-85-7
    • EN300-6518538
    • Inchi: 1S/C17H12FNO6/c1-23-12-8-7-11(18)13(14(12)24-2)17(22)25-19-15(20)9-5-3-4-6-10(9)16(19)21/h3-8H,1-2H3
    • InChI Key: MQZDIFNGYRRDTG-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)OC)OC

Computed Properties

  • Exact Mass: 345.06486526g/mol
  • Monoisotopic Mass: 345.06486526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6518538-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
0.05g
$624.0 2023-05-23
Enamine
EN300-6518538-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7 95.0%
0.1g
$653.0 2025-03-14
Enamine
EN300-6518538-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
0.25g
$683.0 2023-05-23
Enamine
EN300-6518538-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
0.5g
$713.0 2023-05-23
Enamine
EN300-6518538-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
1g
$743.0 2023-05-23
Enamine
EN300-6518538-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
2.5g
$1454.0 2023-05-23
Enamine
EN300-6518538-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
5g
$2152.0 2023-05-23
Enamine
EN300-6518538-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate
2248276-85-7
10g
$3191.0 2023-05-23

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate (CAS No. 2248276-85-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate (CAS No. 2248276-85-7) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluorinated and dimethoxy-substituted benzoate moiety linked to a 1,3-dioxoisoindoline core, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a building block for small-molecule inhibitors and bioconjugation agents, aligning with trends in targeted therapy and precision chemistry.

In recent years, the demand for fluorinated compounds like 2248276-85-7 has surged due to their enhanced metabolic stability and bioavailability, a topic frequently searched in AI-driven drug design forums. The 6-fluoro-2,3-dimethoxybenzoate segment is particularly noteworthy for its potential to modulate enzyme interactions, a feature highlighted in studies on kinase inhibitors and GPCR-targeted therapeutics. This aligns with user queries about "fluorine effects in medicinal chemistry" and "scaffold optimization strategies," making the compound relevant to contemporary discussions.

The isoindoline-1,3-dione (phthalimide) component of CAS 2248276-85-7 is another focal point, as derivatives of this scaffold are known for their diverse bioactivities, including anti-inflammatory and antimicrobial properties. Searches for "phthalimide-based drugs" and "heterocyclic compound applications" often cite such structures, underscoring the compound's versatility. Its ester linkage further allows for prodrug development, a trending topic in sustained-release formulations and drug delivery systems.

From a synthetic chemistry perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-2,3-dimethoxybenzoate exemplifies modern green chemistry principles. Researchers are investigating solvent-free coupling methods and catalytic esterification to produce it, addressing popular queries about "eco-friendly synthesis" and "atom economy." Its solid-state stability also makes it a candidate for crystallography studies, a subject gaining traction in computational chemistry circles.

Industrial applications of 2248276-85-7 extend to advanced material science, where its aromatic and heterocyclic features contribute to organic semiconductor development. This resonates with searches on "π-conjugated molecules" and "OLED materials," highlighting its cross-disciplinary relevance. Analytical challenges, such as HPLC method development for its quantification, are also frequently discussed in quality control forums.

In summary, CAS No. 2248276-85-7 represents a multifaceted compound bridging medicinal chemistry, sustainable synthesis, and material innovation. Its alignment with trending topics like fluorine chemistry, scaffold diversification, and green synthesis ensures its continued prominence in scientific literature and industry pipelines.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.